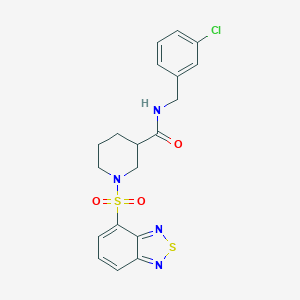![molecular formula C24H21N5OS B357508 4-(13-benzyl-7-methyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)phenol CAS No. 903207-04-5](/img/structure/B357508.png)
4-(13-benzyl-7-methyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(9-Benzyl-5-methyl-8,9,10,11-tetrahydropyrido[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol is a complex organic compound with a unique structure that combines multiple heterocyclic rings
Preparation Methods
The synthesis of 4-(9-Benzyl-5-methyl-8,9,10,11-tetrahydropyrido[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
4-(9-Benzyl-5-methyl-8,9,10,11-tetrahydropyrido[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
4-(9-Benzyl-5-methyl-8,9,10,11-tetrahydropyrido[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in various biological assays to study its effects on different cellular pathways and molecular targets.
Mechanism of Action
The mechanism of action of 4-(9-Benzyl-5-methyl-8,9,10,11-tetrahydropyrido[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol involves its interaction with specific molecular targets within cells. It can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-(9-Benzyl-5-methyl-8,9,10,11-tetrahydropyrido[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol can be compared with other similar compounds, such as:
- 6-(4-Methoxybenzyl)-9-((tetrahydro-2H-pyran-4-yl)methyl)-8,9,10,11-tetrahydropyrido[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one .
- 9-Benzyl-5-methyl-8,9,10,11-tetrahydropyrido[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-9-ium .
These compounds share structural similarities but differ in their substituents and specific functional groups, which can lead to variations in their chemical properties and biological activities.
Properties
CAS No. |
903207-04-5 |
|---|---|
Molecular Formula |
C24H21N5OS |
Molecular Weight |
427.5g/mol |
IUPAC Name |
4-(13-benzyl-7-methyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)phenol |
InChI |
InChI=1S/C24H21N5OS/c1-15-25-24-21(23-26-22(27-29(15)23)17-7-9-18(30)10-8-17)19-11-12-28(14-20(19)31-24)13-16-5-3-2-4-6-16/h2-10,30H,11-14H2,1H3 |
InChI Key |
YADGKDVXELBAQK-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C5=NC(=NN15)C6=CC=C(C=C6)O |
Canonical SMILES |
CC1=NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C5=NC(=NN15)C6=CC=C(C=C6)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-methoxyanilino)-8-methyl-4-[4-(methylsulfanyl)phenyl]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B357426.png)

![4-(4-methoxyanilino)-7,7-dimethyl-2-[4-(2-pyridinyl)-1-piperazinyl]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B357429.png)
![N-[3-cyano-1-(4-methoxyphenyl)-4,5-dimethyl-1H-pyrrol-2-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B357431.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide](/img/structure/B357432.png)
![2-(4-FLUOROPHENYL)-8,9-DIMETHYL-7-(4-PYRIDYLMETHYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE](/img/structure/B357433.png)
![3-(2-{[2-(4-methoxyphenyl)ethyl]amino}-2-oxoethyl)-4,7-dimethyl-2-oxo-2H-chromen-5-yl acetate](/img/structure/B357434.png)
![N-[3-(4-chlorophenyl)-5-isoxazolyl]-2-(4-methylphenoxy)acetamide](/img/structure/B357435.png)
![5-butyl-2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-methyl-4(3H)-pyrimidinone](/img/structure/B357437.png)
![2'-Amino-5-fluoro-1-(2-morpholin-4-ylethyl)-2,5'-dioxospiro[indole-3,4'-pyrano[3,2-c]chromene]-3'-carbonitrile](/img/structure/B357439.png)
![N-[3-[(2-chloropyridine-3-carbonyl)amino]propyl]pyrazine-2-carboxamide](/img/structure/B357440.png)
![2-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[1-(1H-indol-3-yl)propan-2-yl]acetamide](/img/structure/B357442.png)
![1-[(4-methylphenyl)sulfonyl]-N-(4-pyridinylmethyl)-2-pyrrolidinecarboxamide](/img/structure/B357446.png)
![1-(2-{[4-(cyclohexylcarbonyl)piperazin-1-yl]methyl}-1-methyl-1H-benzimidazol-5-yl)-3-phenylurea](/img/structure/B357447.png)
